2-(Acetylthio)acetamide

説明

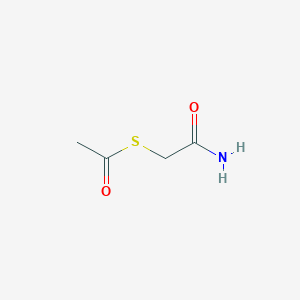

2-(Acetylthio)acetamide is a sulfur-containing acetamide derivative characterized by an acetylated thiol group (-SCOCH₃) attached to the acetamide backbone. This compound is commercially available and serves as a versatile intermediate in organic synthesis. Its utility is highlighted in one-pot reactions, where it undergoes smooth deacetylation to yield thioacetamide, a precursor for heterocyclic compounds like thieno[2,3-b]pyridines . Unlike thioglycolamide, which is only available in alcoholic ammonia solutions, this compound’s commercial accessibility enhances its practicality in synthetic workflows .

特性

CAS番号 |

72370-26-4 |

|---|---|

分子式 |

C4H7NO2S |

分子量 |

133.17 g/mol |

IUPAC名 |

S-(2-amino-2-oxoethyl) ethanethioate |

InChI |

InChI=1S/C4H7NO2S/c1-3(6)8-2-4(5)7/h2H2,1H3,(H2,5,7) |

InChIキー |

KQJWTIOZZLQART-UHFFFAOYSA-N |

SMILES |

CC(=O)SCC(=O)N |

正規SMILES |

CC(=O)SCC(=O)N |

ピクトグラム |

Irritant |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Thio-Substituted Acetamides

2-(Methylthio)acetamide

- Structure : Contains a methylthio (-SCH₃) group instead of acetylthio.

- Properties : Melting point (99–102°C), boiling point (259°C), and density (1.132 g/cm³) .

- Applications : Primarily used as a research chemical. Its stability and moderate reactivity contrast with 2-(acetylthio)acetamide’s role in deacetylation-driven synthesis.

N-(Thiophen-2-ylmethyl)acetamide

- Structure : Features a thiophene ring linked via a methylene group to the acetamide nitrogen.

- While this compound is used in synthesis, this analog is explored for bioactive applications (e.g., anti-inflammatory or antimicrobial roles) .

2-[(2-Hydroxyethyl)thio]acetamide

Phenoxy and Aryl-Substituted Acetamides

Phenoxyacetamide Derivatives

- Structure: Phenoxy groups (-OPh) attached to the acetamide core.

- Properties: Electron-donating or withdrawing substituents (e.g., -OMe, -Cl) modulate reactivity. For example, 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) exhibits synthetic auxin-like activity in plants .

- Applications : Demonstrated antimicrobial and antifungal activities, particularly against gram-positive bacteria and fungi . In contrast, this compound is more commonly employed in heterocyclic synthesis than bioactive applications.

2-(2-Hydroxyphenyl)acetamide

Nitro- and Halogen-Substituted Acetamides

Nitrofuryl Acetamides

- Structure : Nitrofuran moieties linked to the acetamide nitrogen (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide).

- Properties: High carcinogenicity in murine models, inducing lymphocytic leukemia and forestomach tumors . These compounds contrast sharply with this compound, which lacks nitro groups and associated carcinogenic risks.

Halogenated Derivatives (e.g., 2-Chloro-N-[2-(4-fluorophenyl)ethyl]acetamide)

- Structure : Chlorine and fluorine substituents enhance electrophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。